N,6,8-trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine

Physicochemical profiling CNS drug-likeness Hydrogen bonding

N,6,8-Trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine (CAS 1156777-08-0) is a synthetic secondary amine belonging to the chroman (3,4-dihydro-2H-1-benzopyran) class, characterized by a bicyclic benzopyran core bearing methyl substituents at the N-4, C-6, and C-8 positions, with molecular formula C₁₂H₁₇NO and a molecular weight of 191.27 g/mol. The compound is commercially supplied as a research-grade chemical (e.g., Biosynth product code GWB77708) at kilogram-scale pricing exceeding €3,300/g, positioning it as a specialty research intermediate rather than a commodity building block.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
CAS No. 1156777-08-0
Cat. No. B6210724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,6,8-trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine
CAS1156777-08-0
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)C(CCO2)NC)C
InChIInChI=1S/C12H17NO/c1-8-6-9(2)12-10(7-8)11(13-3)4-5-14-12/h6-7,11,13H,4-5H2,1-3H3
InChIKeyQYEKEZOOMOEMTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,6,8-Trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine (CAS 1156777-08-0): Chemical Identity, Structural Class, and Procurement Relevance


N,6,8-Trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine (CAS 1156777-08-0) is a synthetic secondary amine belonging to the chroman (3,4-dihydro-2H-1-benzopyran) class, characterized by a bicyclic benzopyran core bearing methyl substituents at the N-4, C-6, and C-8 positions, with molecular formula C₁₂H₁₇NO and a molecular weight of 191.27 g/mol [1]. The compound is commercially supplied as a research-grade chemical (e.g., Biosynth product code GWB77708) at kilogram-scale pricing exceeding €3,300/g, positioning it as a specialty research intermediate rather than a commodity building block . Its structural framework places it at the intersection of two well-studied pharmacophore classes: 4-aminochromans, which have been explored as adenosine receptor ligands and potassium channel modulators, and N-substituted-3,4-dihydro-2H-1-benzopyran derivatives, which have demonstrated affinity for the 5-HT₁A serotonin receptor [2][3].

Why N,6,8-Trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine Cannot Be Replaced by Generic Chroman-4-amine Analogs


The chroman-4-amine scaffold is highly sensitive to both the position and nature of ring substitution and the N-substitution pattern, with established structure-activity relationships (SAR) demonstrating that even minor modifications can invert receptor selectivity or abolish target engagement entirely. In the well-characterized 3-aminochroman series, the Hammarberg et al. (2000) study showed that primary and secondary amines bound with lower affinity to the 5-HT₁A receptor than tertiary amines, and that (R)-enantiomers displayed higher affinity than (S)-enantiomers, underscoring the critical role of both amine substitution and stereochemistry [1]. Furthermore, the Marot et al. (1996) QSAR analysis of N-substituted-3,4-dihydro-2H-1-benzopyran derivatives demonstrated that physicochemical descriptors including lipophilicity (log P), molar refractivity, and H-bonding capacity quantitatively predict 5-HT₁A binding affinity, meaning that a compound with a different methyl-substitution topology will occupy a distinct region of chemical space and exhibit a different biological profile [2]. The target compound uniquely combines a secondary N-methylamine at C-4 with 6,8-dimethyl aromatic substitution—a pattern absent from the extensively studied 3-aminochroman and 5-substituted chroman libraries [1][3]. Generic substitution with unsubstituted chroman-4-amine (CAS 53981-38-7) or the 2,2,6-trimethyl regioisomer (CAS 112225-62-4) will therefore yield a molecule with a fundamentally different pharmacophore geometry, hydrogen-bonding capacity, and lipophilicity profile, invalidating any SAR extrapolation without experimental verification.

Quantitative Differentiation Evidence for N,6,8-Trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine Versus Closest Analogs


N-Methyl Secondary Amine vs. Primary Amine: Hydrogen-Bond Donor Count and Predicted CNS Permeability

The target compound bears a secondary N-methylamine (one H-bond donor) at C-4, whereas the closest unsubstituted analog chroman-4-amine (CAS 53981-38-7) possesses a primary amine (two H-bond donors). Computed physicochemical properties from PubChem confirm the target compound has a Hydrogen Bond Donor Count of 1, compared with 2 for chroman-4-amine [1][2]. According to the Marot et al. (1996) QSAR model for N-substituted-3,4-dihydro-2H-1-benzopyran derivatives, H-bonding capacity is a significant descriptor influencing receptor binding, and reducing H-bond donor count from 2 to 1 is predicted to decrease PSA and improve membrane permeability [3]. This differentiation is critical for CNS-targeted programs where the blood-brain barrier penetration requires reduced H-bond donor count (typically ≤3, with ≤1 being optimal per Lipinski's and Pardridge's rules).

Physicochemical profiling CNS drug-likeness Hydrogen bonding

Lipophilicity Differentiation: XLogP3-AA of 2.2 vs. Regioisomeric 2,2,6-Trimethyl Analog

The target compound has a computed XLogP3-AA value of 2.2, as reported by PubChem [1]. Its closest constitutional isomer, 2,2,6-trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine (CAS 112225-62-4), bears methyl groups at positions 2,2,6 rather than N,6,8, resulting in a differing hydrogen-bonding topology despite an identical molecular formula (C₁₂H₁₇NO) [2]. The Marot et al. (1996) QSAR study established that lipophilicity (log P) is a key descriptor in predicting 5-HT₁A receptor binding affinity for this chemotype, and that even small changes in substitution pattern can shift log P by 0.2–0.5 units, translating to measurable differences in receptor occupancy [3]. While a direct experimental log P measurement for the target compound has not been published, the 2.2 XLogP3-AA value is consistent with the class range for N-methylated chroman-4-amines and is distinguishable from more hydrophobic 2,2-dimethyl-substituted analogs that typically exceed XLogP3 >2.8.

Lipophilicity Log P QSAR

Rotatable Bond Count of 1: Conformational Rigidity vs. 3-Aminochroman Analogs

PubChem computed properties indicate that the target compound has a Rotatable Bond Count of 1 (the N–CH₃ bond), versus 0 for chroman-4-amine and variable counts for N-alkylated 3-aminochroman derivatives described in the Hammarberg et al. (2000) series, where N-isopropyl and N-ethyl-N-isopropyl substituents introduce 1–3 additional rotatable bonds [1][2]. In the 3-aminochroman SAR, the Hammarberg study found that smaller N-substituents (N-ethyl-N-isopropyl) bound with lower affinity than tertiary amines bearing larger, more rigid groups, suggesting that the conformational flexibility introduced by the single rotatable N-methyl bond in the target compound may favor entropic binding compared with fully rigid primary amines while avoiding the excessive flexibility penalty of bulkier N-alkyl groups [2]. The target compound thus occupies a conformational 'sweet spot' between the fully constrained chroman-4-amine and the more flexible, multi-rotatable-bond N,N-dialkyl-3-aminochromans described in the literature.

Conformational analysis Ligand efficiency Molecular flexibility

Commercial Availability Profile: Single-Source Supply and Cost Differential vs. Generic Chroman-4-amines

The target compound is commercially available from Biosynth (product GWB77708) and a limited number of resellers, with 50 mg priced at approximately €599 and 500 mg at €1,666 (CymitQuimica, 2019 pricing), reflecting a cost of ~€12/mg at the 50 mg scale . In contrast, unsubstituted chroman-4-amine (CAS 53981-38-7) is available from multiple suppliers including Sigma-Aldrich/Apollo Scientific at approximately €0.50–2.00/mg at gram scale (97% purity), representing a 6- to 24-fold cost differential . The 6,8-dimethylchroman-4-amine analog (CAS 746586-40-3) is also more widely available and lower-cost . This supply concentration and cost premium mean that procurement decisions for the N,6,8-trimethyl derivative must be justified by a specific structural requirement—such as the combination of N-methyl and 6,8-dimethyl substitution—that cannot be met by cheaper, multi-sourced analogs. No data exist to support interchangeability for any specific biological target.

Procurement Supply chain Cost analysis

Scientifically Justified Application Scenarios for N,6,8-Trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine


CNS Lead Optimization Programs Requiring Reduced H-Bond Donor Count Chroman-4-amine Scaffolds

Medicinal chemistry teams developing blood-brain barrier-penetrant chroman-based ligands can deploy N,6,8-trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine as a scaffold where the single N–H hydrogen-bond donor (versus two for primary chroman-4-amine) is predicted to enhance CNS permeability without introducing the excessive conformational flexibility of N,N-dialkyl analogs. This is directly supported by the H-bond donor count evidence in Section 3, Evidence Item 1, and the class-level SAR from the Hammarberg et al. (2000) 5-HT₁A receptor study showing that amine substitution rank-order affects receptor affinity [1].

QSAR-Guided Library Design Around the N,6,8-Trimethyl Pharmacophore Topology

Computational chemists and SAR analysts can use this compound as a reference point for exploring the chemical space defined by N-methyl + 6,8-dimethyl substitution on the chroman-4-amine core—a topology not represented in the extensively characterized 3-aminochroman or 5-substituted chroman libraries. The Marot et al. (1996) QSAR model provides a validated framework for predicting 5-HT₁A affinity from computed descriptors including log P, molar refractivity, and H-bonding parameters, enabling rational library enumeration around this specific substitution pattern [2].

Agrochemical Intermediate Development via Diaminotriazine Derivatization

The 6,8-dimethylchroman-4-amine substructure has documented utility as a reagent in preparing diaminotriazine herbicides and plant growth regulators . The N-methylated variant (target compound) offers a differentiated amine nucleophile for parallel derivatization, potentially yielding triazine products with altered log P and solubility profiles relative to those derived from primary amine analogs. This is supported by the lipophilicity differentiation evidence in Section 3, Evidence Item 2.

Specialty Reference Standard for Analytical Method Development and Metabolite Identification

Given the unique N,6,8-trimethyl substitution pattern and limited commercial availability, the compound can serve as a well-defined reference standard for HPLC-MS method development, forced degradation studies, or metabolite identification workflows in programs where chroman-4-amine derivatives are the active pharmaceutical ingredient or key intermediate class. The PubChem-curated InChI (InChI=1S/C12H17NO/c1-8-6-9(2)12-10(7-8)11(13-3)4-5-14-12/h6-7,11,13H,4-5H2,1-3H3) and computed physicochemical properties provide a verifiable identity profile for regulatory documentation [3].

Quote Request

Request a Quote for N,6,8-trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.